

# Physicochemical properties of Carbaryl and its solubility

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An In-depth Technical Guide to the Physicochemical Properties and Solubility of Carbaryl

#### Introduction

**Carbaryl**, chemically known as 1-naphthyl N-methylcarbamate, is a broad-spectrum carbamate insecticide that has been extensively used in agriculture, forestry, and for residential pest control since its introduction in 1958.[1] Its efficacy is rooted in its ability to inhibit the acetylcholinesterase enzyme in insects, leading to nervous system disruption.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of **Carbaryl**'s physicochemical properties is paramount for evaluating its environmental fate, toxicokinetics, and for developing new formulations or analytical methods.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Carbaryl**, with a special focus on its solubility profile. All quantitative data is summarized in structured tables, and standard experimental methodologies are detailed.

### **Core Physicochemical Properties**

**Carbaryl** is a white to gray crystalline solid at room temperature and is essentially odorless.[4] [5][6][7] Its stability is pH-dependent; it is stable under light and acidic conditions but hydrolyzes in alkaline environments.[5][8] The fundamental physicochemical properties of **Carbaryl** are summarized in Table 1.

Table 1: Physicochemical Properties of Carbaryl



Property	Value	Reference(s)	
IUPAC Name	naphthalen-1-yl N- methylcarbamate	[4]	
CAS Number	63-25-2	[4][9]	
Molecular Formula	C12H11NO2	[4][9][10]	
Molecular Weight	201.22 g/mol	[4][9]	
Physical State	White to gray crystalline solid	[4][5][9]	
Melting Point	142 - 146 °C (288 °F)	[4][9][10][11][12]	
Boiling Point	Decomposes before boiling	[4][8][13]	
Density / Specific Gravity	1.23 g/cm³ at 20 °C	[9][11][13]	
Vapor Pressure	<4.1 x $10^{-5}$ mmHg at 25 °C	[4][6][8]	
рКа	12.02	[11]	
Log K₀w (Octanol/Water Partition Coefficient)	2.36	[4][11]	
Henry's Law Constant	2.8 x 10 <sup>-9</sup> atm⋅m³/mol at 25 °C [4]		

### **Solubility Profile**

The solubility of **Carbaryl** is dictated by its molecular structure, which contains a large, non-polar naphthyl group and a more polar carbamate group.[9] This amphipathic nature results in low aqueous solubility and good solubility in most polar organic solvents.[4][5][9]

#### **Water Solubility**

**Carbaryl** is considered to have low to very poor solubility in water.[2][4][12] Its degradation in aquatic environments is significantly influenced by pH, temperature, and light.[14] Hydrolysis is slow in acidic water but rapid in neutral and alkaline conditions.[14][15] For instance, at 20°C, the half-life of **Carbaryl** is 10.5 days at pH 7, but only 1.8 days at pH 8.[14]

### **Solubility in Organic Solvents**



**Carbaryl** is readily soluble in a range of polar organic solvents.[4][5] This is a critical property for its formulation into various commercial insecticide products. A summary of its solubility in different solvents is presented in Table 2.

Table 2: Solubility of Carbaryl in Various Solvents

Solvent	Solubility (g/kg)	Temperature (°C)	Reference(s)
Water	0.11 g/L (110 mg/L)	22	[4]
0.04 g/L (40 mg/L)	30	[14]	
Dimethylformamide (DMF)	400 - 450	25	[4]
Dimethyl Sulfoxide (DMSO)	400 - 450	25	[4]
Acetone	200 - 300	25	[4]
Cyclohexanone	200 - 250	25	[4]
Isopropanol	100	25	[4]
Xylene	100	25	[4]

#### **Experimental Protocols for Property Determination**

The determination of physicochemical properties for chemicals like **Carbaryl** follows internationally accepted standard methods, primarily those outlined in the OECD Guidelines for the Testing of Chemicals.[16][17][18] These guidelines ensure data consistency and reliability across different laboratories.[16]

#### Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility:

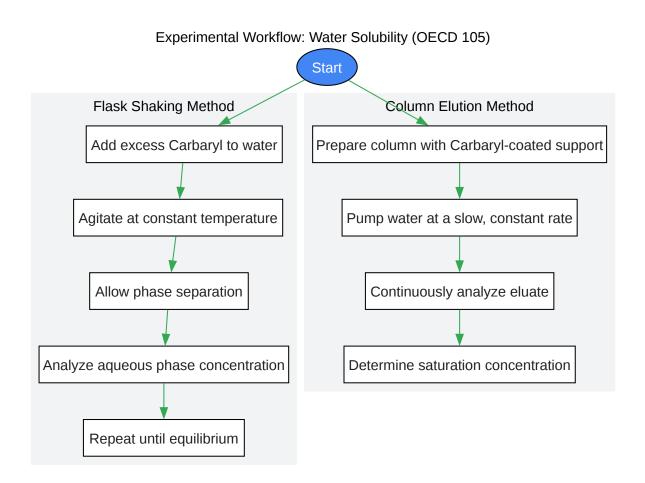
• Flask Shaking Method: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous



solution is then determined by a suitable analytical method. This is repeated to ensure equilibrium has been established.

Column Elution Method: A column is filled with an inert support material coated with an
excess of the test substance. Water is then passed through the column at a slow, controlled
rate. The concentration of the substance in the eluted water is monitored continuously until it
becomes constant, indicating saturation.

The workflow for these experimental determinations is visualized below.



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Workflow for determining water solubility.

## Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107 & 117)

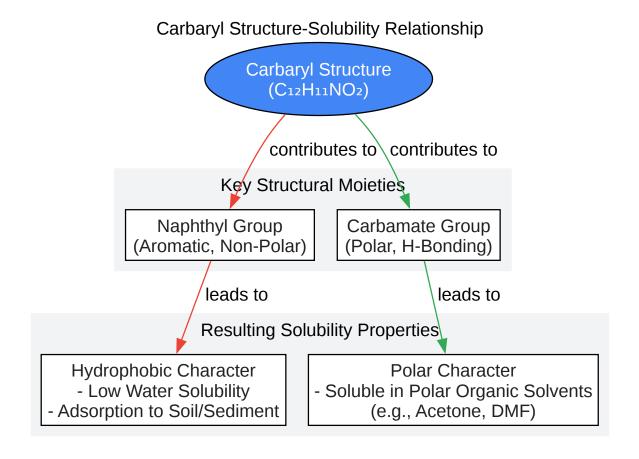
The partition coefficient is a measure of a chemical's lipophilicity and is crucial for predicting environmental partitioning and bioaccumulation.

- Shake Flask Method (OECD 107): This is the traditional method. A solution of Carbaryl is prepared in either n-octanol or water. This solution is then mixed with a volume of the other immiscible solvent in a vessel. The mixture is shaken vigorously until equilibrium is achieved. The phases are then separated, and the concentration of Carbaryl in each phase is measured to calculate the partition coefficient.
- HPLC Method (OECD 117): This is a faster, instrumental method. It uses high-performance liquid chromatography (HPLC) on a reversed-phase column. The retention time of the test substance is measured and compared to the retention times of known reference compounds with established Log K₀w values. A calibration curve is used to determine the Log K₀w of the test substance from its retention time.

#### **Structure-Solubility Relationship**

The chemical structure of **Carbaryl** is the primary determinant of its solubility characteristics. The large, aromatic naphthyl ring system is hydrophobic (water-repelling), while the carbamate ester group provides a degree of polarity through its carbonyl and N-H groups, which can engage in hydrogen bonding. This duality governs its environmental behavior.





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Carbaryl's dual chemical nature and its solubility.

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#### References

- 1. Carbaryl [en.wikipedia-on-ipfs.org]
- 2. npic.orst.edu [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Carbaryl | C12H11NO2 | CID 6129 PubChem [pubchem.ncbi.nlm.nih.gov]



- 5. Carbaryl | 63-25-2 [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. CDC NIOSH Pocket Guide to Chemical Hazards Carbaryl [cdc.gov]
- 8. Carbaryl (PIM 147) [inchem.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Carbaryl [microkat.gr]
- 12. Carbaryl Wikipedia [en.wikipedia.org]
- 13. CARBARYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. canada.ca [canada.ca]
- 15. ccme.ca [ccme.ca]
- 16. oecd.org [oecd.org]
- 17. OECD Guidelines for the Testing of Chemicals Wikipedia [en.wikipedia.org]
- 18. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
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